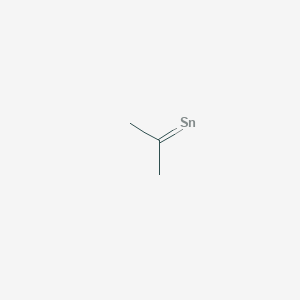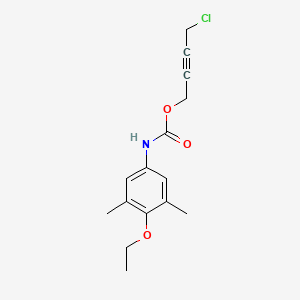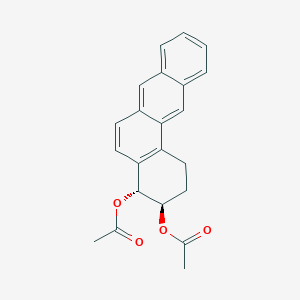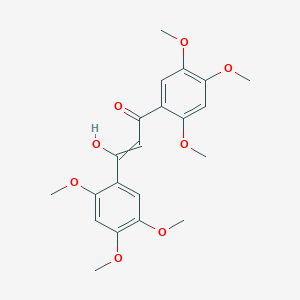
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. Chalcones are a group of compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound is notable for its potential therapeutic applications, including anti-inflammatory, antinociceptive, and hypoglycemic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde and a ketone react to form the chalcone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated chalcones.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include treatment for inflammation, pain, and diabetes.
Industry: The compound’s unique properties make it valuable in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. Studies have shown that it can inhibit enzymes such as cyclooxygenase (COX-1 and COX-2) and interact with the TRPA1 channel . These interactions contribute to its anti-inflammatory and antinociceptive effects. Additionally, the compound has been shown to reduce oxidative stress and inhibit nitric oxide production in cells .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
4H-1-Benzopyran-4-one, 3-hydroxy-2-(2,4,5-trimethoxyphenyl): A related compound with a different core structure but similar functional groups.
Uniqueness
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and its potent biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for therapeutic research and development.
Propiedades
Número CAS |
83700-85-0 |
|---|---|
Fórmula molecular |
C21H24O8 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
3-hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O8/c1-24-16-10-20(28-5)18(26-3)7-12(16)14(22)9-15(23)13-8-19(27-4)21(29-6)11-17(13)25-2/h7-11,22H,1-6H3 |
Clave InChI |
ZMGLMHAJWIEAFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=CC(=O)C2=CC(=C(C=C2OC)OC)OC)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



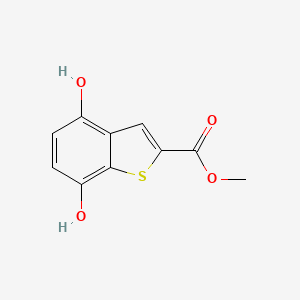
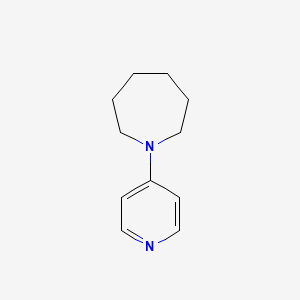
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
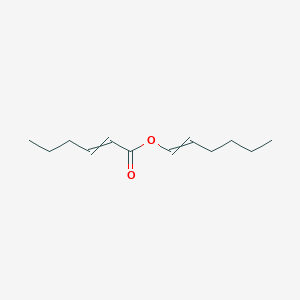
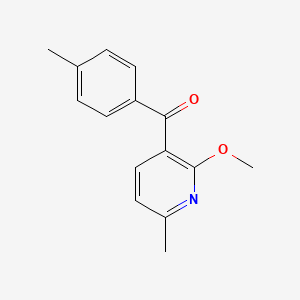
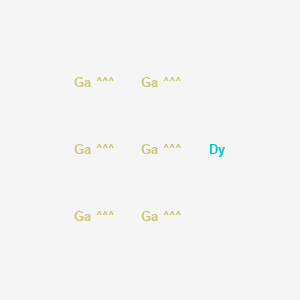
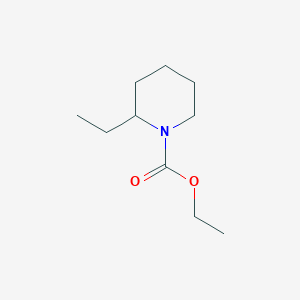
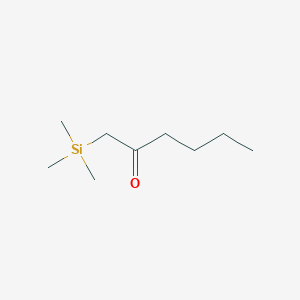
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
